molecular formula C11H9N3S B13854198 2-thiophen-3-yl-3H-benzimidazol-5-amine

2-thiophen-3-yl-3H-benzimidazol-5-amine

Cat. No.: B13854198
M. Wt: 215.28 g/mol
InChI Key: LPXARYTXHJXWTI-UHFFFAOYSA-N
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Description

2-Thiophen-3-yl-3H-benzimidazol-5-amine is a heterocyclic compound that combines the structural features of both thiophene and benzimidazole Thiophene is a five-membered ring containing sulfur, while benzimidazole is a fused ring system consisting of benzene and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophen-3-yl-3H-benzimidazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophen-3-yl-3H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Thiophen-3-yl-3H-benzimidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiophen-3-yl-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or enzymes, disrupting cellular processes and leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Thiophen-3-yl-3H-benzimidazol-5-amine is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-thiophen-3-yl-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H9N3S/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-6H,12H2,(H,13,14)

InChI Key

LPXARYTXHJXWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=CSC=C3

Origin of Product

United States

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